An In-Depth Technical Guide to the Structure of alpha-Phthalimidopropiophenone
An In-Depth Technical Guide to the Structure of alpha-Phthalimidopropiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical structure, properties, and synthesis of alpha-Phthalimidopropiophenone. It is intended for an audience with a strong background in chemistry and pharmacology, offering field-proven insights and detailed methodologies to support research and development activities.
Introduction: Unveiling a Key Synthetic Intermediate
Alpha-Phthalimidopropiophenone, a derivative of cathinone, has garnered significant attention within the scientific community, primarily for its role as a crucial intermediate in the synthesis of a variety of substituted cathinone analogs.[1][2] Its structure incorporates a phthalimide group, which acts as a protecting group for the amine functionality, rendering the molecule more stable than its primary amine counterparts.[3] This stability is a key attribute that facilitates its use in multi-step organic syntheses and has also led to its investigation as a potential prodrug.[3] The compound has also been identified in illicit drug markets, making its thorough characterization a matter of forensic and public health importance.[2][4]
Molecular Structure and Chemical Identity
The foundational step in understanding the utility and reactivity of alpha-Phthalimidopropiophenone lies in a detailed examination of its molecular architecture.
Systematic Nomenclature and Identification
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IUPAC Name: 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione[1]
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Common Synonyms: α-Phthalimidopropiophenone, 2-Phthalimidopropiophenone, α-PAPP[4]
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CAS Number: 19437-20-8[2]
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Molecular Formula: C₁₇H₁₃NO₃[2]
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Molecular Weight: 279.29 g/mol [2]
| Property | Value | Source(s) |
| IUPAC Name | 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione | [1] |
| CAS Number | 19437-20-8 | [2] |
| Molecular Formula | C₁₇H₁₃NO₃ | [2] |
| Molecular Weight | 279.29 g/mol | [2] |
| Melting Point | 87-88 °C | [1] |
Core Structural Features
The structure of alpha-Phthalimidopropiophenone is a composite of three key functional moieties: a propiophenone backbone, a chiral center at the alpha-carbon, and a phthalimide group.
Caption: 2D representation of alpha-Phthalimidopropiophenone.
The propiophenone core consists of a benzene ring attached to a propyl chain with a carbonyl group at the first carbon of the chain. The presence of the aromatic ring and the carbonyl group are key determinants of the molecule's spectroscopic properties and reactivity.
The alpha-carbon (Cα) , being bonded to four different groups (the phenyl ketone, a methyl group, a hydrogen atom, and the phthalimide nitrogen), is a chiral center . This means that alpha-Phthalimidopropiophenone can exist as two enantiomers, (R)- and (S)-alpha-Phthalimidopropiophenone. The stereochemistry at this center is of paramount importance when considering its biological activity and its use as a precursor for chiral drugs.
The phthalimide group serves as a protecting group for the primary amine. This is a classic strategy in organic synthesis, known as the Gabriel synthesis, to avoid over-alkylation of the amine.[1] The two carbonyl groups of the phthalimide moiety withdraw electron density from the nitrogen atom, making it less nucleophilic and the N-H proton (in phthalimide itself) acidic.
Spectroscopic and Analytical Characterization
A thorough analytical characterization is essential for the unambiguous identification and quality control of alpha-Phthalimidopropiophenone. The following data, compiled from literature sources, provides a reference for its spectroscopic fingerprint.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Resonances:
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Aromatic Protons (Phenyl & Phthalimide): Multiple signals in the range of δ 7.0-8.5 ppm. The protons on the propiophenone phenyl ring will likely appear as a multiplet, while the four protons on the phthalimide's benzene ring will present as a more complex pattern due to their chemical environment.
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Methine Proton (Cα-H): A quartet in the range of δ 5.0-6.0 ppm, coupled to the methyl protons.
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Methyl Protons (-CH₃): A doublet in the range of δ 1.5-2.0 ppm, coupled to the methine proton.
Expected ¹³C NMR Resonances:
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Carbonyl Carbons (C=O): Two signals in the downfield region, typically δ 165-200 ppm. The ketone carbonyl will be in the lower part of this range, while the imide carbonyls will be at a slightly higher field.
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Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.
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Methine Carbon (Cα): A signal around δ 50-60 ppm.
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Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15-25 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of alpha-Phthalimidopropiophenone is expected to show a molecular ion peak (M⁺) at m/z 279. Key fragmentation pathways would likely involve cleavage of the bond between the alpha-carbon and the carbonyl group, and fragmentation of the phthalimide moiety. The GC-MS data presented by Camilleri et al. (2010) is a critical resource for its mass spectral characterization.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of alpha-Phthalimidopropiophenone would be characterized by the following key absorption bands:
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C=O Stretching (Ketone): A strong absorption band around 1685 cm⁻¹.
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C=O Stretching (Imide): Two strong absorption bands, typically around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric).
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C-N Stretching: Absorptions in the region of 1300-1000 cm⁻¹.
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Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹.
Synthesis and Chemical Reactivity
Understanding the synthesis of alpha-Phthalimidopropiophenone is fundamental to its application in research and development.
Synthetic Pathways
The most common synthetic route to alpha-Phthalimidopropiophenone is a variation of the Gabriel synthesis.[1] This typically involves the reaction of α-bromopropiophenone with potassium phthalimide.
Caption: A simplified workflow for the synthesis of alpha-Phthalimidopropiophenone.
An alternative approach involves a base-catalyzed reaction of propiophenone with phthalic anhydride, though this is a less common method.[1] Both solid-phase and solution-phase methodologies can be employed for its synthesis.[1]
Key Chemical Reactions
The chemical reactivity of alpha-Phthalimidopropiophenone is dominated by its three main functional groups:
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Deprotection of the Phthalimide Group: The phthalimide group can be removed to yield the corresponding primary amine, cathinone. This is typically achieved by hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis.[2] This deprotection step is central to its use as a synthetic intermediate.
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Reactions of the Ketone: The carbonyl group can undergo various reactions typical of ketones, such as reduction to a secondary alcohol using reducing agents like sodium borohydride, or reductive amination.
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Reactions at the Alpha-Carbon: The alpha-proton is acidic and can be removed by a strong base, allowing for alkylation or other reactions at this position.
Applications in Drug Development and Research
The primary utility of alpha-Phthalimidopropiophenone lies in its role as a precursor for the synthesis of a wide array of cathinone derivatives.
Synthesis of Cathinone Analogs
By deprotecting the phthalimide group, researchers can access the primary amine of cathinone, which can then be further modified to create a library of N-alkylated or N-acylated derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) of this class of compounds, which are known for their stimulant properties.
Prodrug Potential
The phthalimide group, while serving as a useful protecting group in synthesis, also imparts a degree of stability to the molecule that is lacking in many cathinone derivatives.[3] This has led to the hypothesis that alpha-Phthalimidopropiophenone could act as a prodrug, being metabolized in vivo to the pharmacologically active cathinone.[3] The metabolic pathway is proposed to involve hydrolysis of the imide functionality to release the primary amine.[3] However, the extent and rate of this biotransformation in humans have not been extensively studied.
Caption: Proposed metabolic activation of alpha-Phthalimidopropiophenone to cathinone.
Conclusion
Alpha-Phthalimidopropiophenone is a molecule of significant interest due to its pivotal role in the synthesis of cathinone derivatives and its potential as a prodrug. Its structure, characterized by a propiophenone core, a chiral alpha-carbon, and a stabilising phthalimide group, dictates its chemical properties and applications. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers in medicinal chemistry, pharmacology, and forensic science. Further investigation into its metabolism and the pharmacological activity of its metabolites will be crucial in fully elucidating its biological profile.
References
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Camilleri, A., Johnston, M. R., Brennan, M., Davis, S., & Caldicott, D. G. E. (2010). Chemical analysis of four capsules containing the controlled substance analogues 4-methylmethcathinone, 2-fluoromethamphetamine, alpha-phthalimidopropiophenone and N-ethylcathinone. Forensic Science International, 197(1-3), 59–66. [Link]
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Grokipedia. (n.d.). Phthalimidopropiophenone. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Phthalimidopropiophenone. PubChem. Retrieved January 13, 2026, from [Link]
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Wikipedia. (2023, November 28). Phthalimidopropiophenone. [Link]
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NIST. (n.d.). α-Phthalimidopropiophenone. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
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ChemChart. (n.d.). A-Phthalimidopropiophenone. Retrieved January 13, 2026, from [Link]
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Wikipedia. (2023, November 28). Phthalimidopropiophenone. [Link]
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